
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide, also known as DMABN, is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications.
Applications De Recherche Scientifique
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has shown potential as a fluorescent probe for the detection of DNA damage and as a potential anticancer agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has been shown to interact with DNA, leading to the formation of adducts that can be detected by fluorescence. It has also been shown to inhibit the activity of certain enzymes involved in DNA repair and replication, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has been shown to induce apoptosis in cancer cells and to reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has several advantages for use in lab experiments, including its high sensitivity and specificity for detecting DNA damage, its fluorescent properties, and its potential use as an anticancer agent. However, its use is limited by its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
Future research on 4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide could focus on its potential use in the treatment of neurological disorders, as well as its potential as a diagnostic tool for detecting DNA damage. In addition, further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis and purification methods.
Méthodes De Synthèse
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzoyl chloride with 2-morpholin-4-yl-3H-benzimidazole in the presence of a base, followed by reduction with sodium borohydride and N-methylation with dimethyl sulfate. The final product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-24(2)16-6-3-14(4-7-16)19(26)21-15-5-8-17-18(13-15)23-20(22-17)25-9-11-27-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWOJVZTXJLKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)
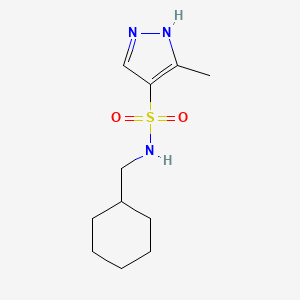
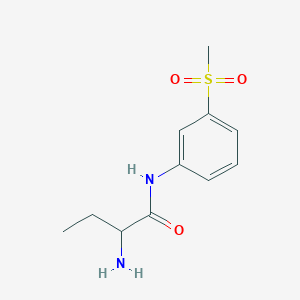
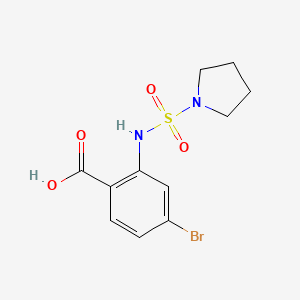
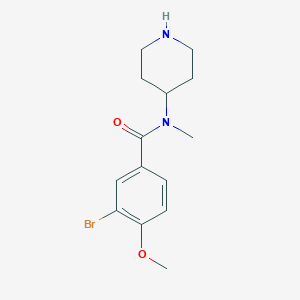
![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
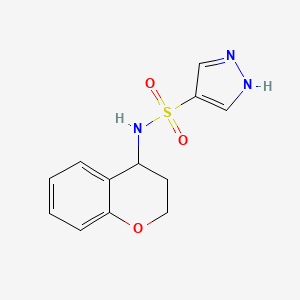
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)